Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride
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Overview
Description
“Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” is a complex organic compound. Unfortunately, there is limited information available on this specific compound. However, similar compounds such as “Methyl 3-aminopropionate hydrochloride” are known. This compound is prepared by esterification of Β-Alanine1. It is used in the synthesis of bidentate pyridine-acid ligand1.
Synthesis Analysis
The synthesis of similar compounds like “Methyl 3-aminopropionate hydrochloride” involves the esterification of Β-Alanine2. However, the specific synthesis process for “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” is not directly available. However, related compounds like “Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride” have a molecular weight of 243.733. The InChI code provides a standard way to encode the molecular structure using text3.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” are not readily available. However, esters like this can undergo condensation reactions similar to the aldol reaction called a Claisen Condensation4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” are not directly available. However, similar compounds like “Methyl 3-amino-3- (3-methoxyphenyl)propanoate hydrochloride” are solid at room temperature5.Scientific Research Applications
Automated Synthesis of Oligonucleotides
Research by Vu et al. (1995) explored the use of a phthaloyl protecting group in the automated synthesis of oligonucleotides with 3'-propanolamine modifications. They found that the phthaloyl group provided the best stability for synthesizing 3' amine-modified oligonucleotides, showcasing the importance of chemical stability in nucleic acid chemistry (Vu et al., 1995).
Asymmetric Biocatalysis
Li et al. (2013) utilized Methylobacterium oryzae for the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. This study highlights the potential of biocatalysis in the stereoselective synthesis of pharmaceuticals (Li et al., 2013).
Immunomodulation
Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, indicating the potential of such compounds in immunomodulatory therapies (Kiuchi et al., 2000).
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) investigated the corrosion inhibition efficiency of Schiff bases derived from L-Tryptophan on stainless steel surfaces. This study underscores the application of organic compounds in protecting metal surfaces in acidic environments (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
The safety and hazards of “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” are not directly available. However, similar compounds like “Methyl 3-amino-3- (3-methoxyphenyl)propanoate hydrochloride” have hazard statements H302, H315, H319, H3355.
Future Directions
The future directions for “Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride” are not directly available. However, similar compounds are being used in the synthesis of histone deacetylase inhibitors, which are of interest in the field of medicinal chemistry2.
properties
IUPAC Name |
methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-10(7(11)3-5-9)6-4-8(12)13-2;/h3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIYUZNMZRFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)C(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride |
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